(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Description
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophenyl group, and a thiadiazolyl group
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c1-9-20-21-18(27-9)22-14(10-5-2-3-6-11(10)19)13(16(24)17(22)25)15(23)12-7-4-8-26-12/h2-8,14,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOQEGNZTKUOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiadiazole ring, followed by the introduction of the fluorophenyl and thiophenyl groups through substitution reactions. The final step often involves the formation of the pyrrolidine-2,3-dione ring through cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl and thiophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This article will explore its medicinal chemistry applications, organic synthesis roles, and material science contributions, supported by detailed data tables and case studies.
Medicinal Chemistry
The compound has shown promise as a lead candidate in drug development due to its structural diversity and potential biological activity. Its mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, which can improve bioavailability.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the thiophene moiety may enhance these effects by providing additional sites for molecular interaction with biological targets.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its unique functional groups allow for various chemical modifications:
- Nucleophilic Substitution : The fluorophenyl group can undergo nucleophilic substitution reactions to introduce new substituents.
- Condensation Reactions : The hydroxy group can participate in condensation reactions to form larger ring structures or more complex frameworks.
Material Science
The compound's unique electronic properties make it a candidate for developing advanced materials. Its potential applications include:
- Organic Electronics : The fluorinated aromatic system can be utilized in organic semiconductors.
- Sensors : The thiophene moiety may provide sensitivity to specific analytes in sensor applications.
Mechanism of Action
The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is unique due to its combination of fluorophenyl, thiophenyl, and thiadiazolyl groups, which confer specific chemical and biological properties
Biological Activity
The compound (4E)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine backbone with several functional groups including a fluorophenyl group, a thiophenyl moiety, and a thiadiazolyl substituent. The molecular formula is with a molecular weight of 462.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O4S2 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Similar compounds in the pyrrolidine-2,3-dione class have been shown to inhibit various biological pathways:
- Inhibition of Bacterial Growth : Research indicates that pyrrolidine-2,3-dione derivatives can inhibit the essential protein PBP3 in Pseudomonas aeruginosa, a significant target for antibacterial drug development. This inhibition is crucial for combating multidrug-resistant bacterial strains .
- Protein Stabilization : These compounds may stabilize protein-protein interactions, such as the 14-3-3-PMA2 interaction in plants, suggesting potential applications in agricultural biotechnology .
Biological Activities
The compound exhibits several promising biological activities:
- Antibacterial Activity : Preliminary studies indicate that this compound has potential antibacterial effects against Pseudomonas aeruginosa, with specific structural features enhancing its efficacy .
- Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have demonstrated significant antiproliferative activity due to their ability to interfere with cellular processes .
Case Studies and Research Findings
- Study on Antibacterial Activity : In a study focused on the optimization of pyrrolidine derivatives for antibacterial activity against Pseudomonas aeruginosa, researchers identified key structural features necessary for effective inhibition. The presence of hydroxyl and heteroaryl groups was crucial .
- Cytotoxicity in Cancer Models : Another investigation revealed that similar thiophene-containing compounds exhibited cytotoxic effects against leukemia cells at nanomolar concentrations, highlighting the potential of this class of compounds in cancer therapy .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with condensation of thiophene-2-carbaldehyde derivatives with fluorophenyl precursors under reflux in a DMF/acetic acid solvent system. Sodium acetate is often used as a base to facilitate imine formation. Intermediates are monitored via thin-layer chromatography (TLC) and purified through recrystallization (e.g., DMF-ethanol mixtures). Final structural confirmation relies on 1H/13C NMR (thiophenyl protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.6 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
Key techniques include:
- 1H/13C NMR : Assigns protons/carbons in the pyrrolidine-2,3-dione core and substituents (e.g., hydroxy(thiophen-2-yl)methylidene).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₃FN₂O₃S₂: 424.03). Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Q. What initial biological screening approaches are recommended for this compound?
Begin with in vitro assays targeting enzymes or receptors associated with fluorophenyl/thiophene pharmacophores (e.g., kinase inhibition). Use dose-response curves (0.1–100 µM) and validate results with positive controls. Preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Employ Design of Experiments (DoE) to systematically vary parameters:
Q. How should researchers resolve contradictions in NMR or mass spectral data?
- Scenario : Discrepancies in methylthiadiazole proton integration.
- Solution : Compare experimental NMR with computed chemical shifts (GIAO-DFT/B3LYP/6-311+G(d,p)). For ambiguous HRMS peaks, use tandem MS/MS to fragment ions and identify structural isomers .
Q. What computational strategies predict biological activity and guide SAR studies?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding motifs (e.g., thiophene interactions with kinase ATP pockets).
- QSAR models : Correlate substituent electronegativity (fluorophenyl vs. methoxyphenyl) with IC₅₀ values. Validate with in vitro assays .
Q. How to address stability issues under varying pH or temperature conditions?
Conduct accelerated stability studies (25–40°C, pH 1–13) using HPLC to track degradation. Lyophilization improves solid-state stability, while PEG-based formulations enhance aqueous solubility .
Q. What statistical models are effective for synthesis optimization?
- Response Surface Methodology (RSM) : Models nonlinear interactions between temperature, solvent polarity, and catalyst loading.
- Principal Component Analysis (PCA) : Identifies dominant factors affecting yield (e.g., solvent choice contributes 60% variance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
